The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate typically involves an esterification reaction. The general procedure includes:
Industrial methods may utilize continuous flow reactors to enhance consistency in product quality. The reaction mechanism involves the nucleophilic attack of the acrylic acid on the indene moiety, resulting in the formation of the acrylate ester .
The molecular structure of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate can be represented as follows:
The InChI (International Chemical Identifier) string for this compound is InChI=1S/C13H16O2/c1-14-12(13)10-6-8-4-2-3-5-9(10)7-11(8)15/h2-5H2,1H3
, which provides a detailed representation of its molecular structure .
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate can undergo several chemical reactions:
These reactions are significant for creating derivatives that may possess different physical or chemical properties suitable for specific applications.
The mechanism of action for 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate primarily revolves around its ability to polymerize. The acrylate group facilitates radical polymerization processes where free radicals initiate the reaction leading to crosslinked polymer networks. This results in materials with enhanced mechanical strength and stability.
The rigidity imparted by the hexahydroindene structure contributes to the durability of the resulting polymers. This mechanism is crucial for applications in high-performance coatings and adhesives where material integrity is essential .
The physical properties of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate include:
Chemical properties include its reactivity as an ester which allows it to participate in various chemical reactions such as polymerizations and substitutions .
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl acrylate finds applications across multiple scientific fields:
This compound's diverse applications underscore its significance in both research and industrial contexts.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6